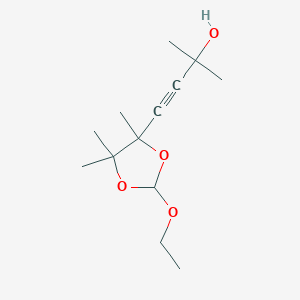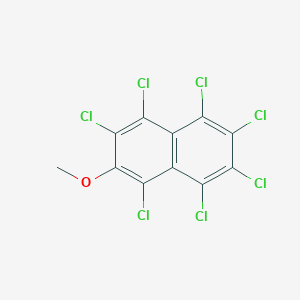
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene is a chemical compound known for its high chlorine content and unique structural properties. It is part of the naphthalene family, which consists of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of seven chlorine atoms and one methoxy group attached to the naphthalene ring, making it highly chlorinated and relatively stable.
Métodos De Preparación
The synthesis of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The chlorinated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including continuous flow processes and the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the chemical and physical properties of aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological systems to understand the impact of chlorinated compounds on living organisms.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interact with DNA, causing mutations and other genetic alterations. The molecular targets and pathways involved include oxidative stress pathways, enzyme inhibition, and disruption of cellular signaling processes.
Comparación Con Compuestos Similares
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene: This compound has one less chlorine atom, making it slightly less stable and less reactive.
1,2,3,4,5,6,7-Heptachloronaphthalene: Lacks the methoxy group, resulting in different chemical and physical properties.
1,2,3,4,5,6,8-Octachloronaphthalene: Contains one additional chlorine atom, making it more stable but also more toxic.
The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94797-79-2 |
|---|---|
Fórmula molecular |
C11H3Cl7O |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,8-heptachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H3Cl7O/c1-19-11-7(15)3-2(6(14)10(11)18)4(12)8(16)9(17)5(3)13/h1H3 |
Clave InChI |
LJHDESVEXHXMFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



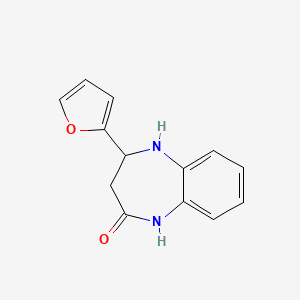
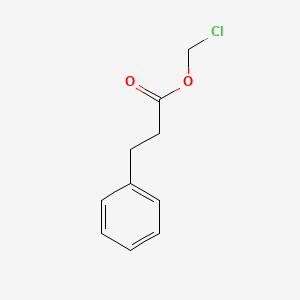
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

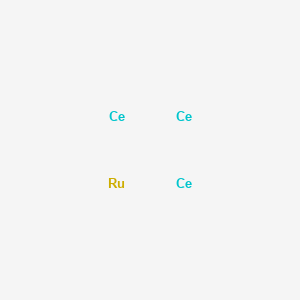
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
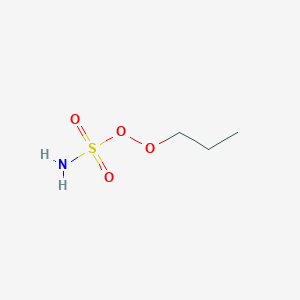
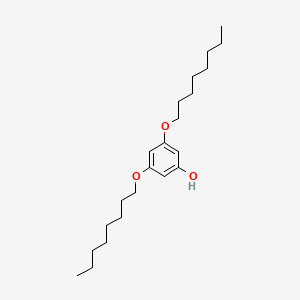
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
